molecular formula C11H12N2O2 B11900719 4-Dimethylamino-2-methyl-isoindole-1,3-dione CAS No. 16808-96-1

4-Dimethylamino-2-methyl-isoindole-1,3-dione

Katalognummer: B11900719
CAS-Nummer: 16808-96-1
Molekulargewicht: 204.22 g/mol
InChI-Schlüssel: HALATFSDYSONPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Dimethylamino)-2-methylisoindoline-1,3-dione is an organic compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of a dimethylamino group and a methyl group attached to the isoindoline-1,3-dione core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-2-methylisoindoline-1,3-dione typically involves the reaction of phthalic anhydride with dimethylamine and a methylating agent. One common method includes the following steps:

    Formation of Intermediate: Phthalic anhydride reacts with dimethylamine to form N,N-dimethylphthalimide.

    Methylation: The intermediate is then methylated using a methylating agent such as methyl iodide under basic conditions to yield 4-(Dimethylamino)-2-methylisoindoline-1,3-dione.

Industrial Production Methods

In industrial settings, the production of 4-(Dimethylamino)-2-methylisoindoline-1,3-dione may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Dimethylamino)-2-methylisoindoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted isoindoline derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Wirkmechanismus

The mechanism of action of 4-(Dimethylamino)-2-methylisoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. Additionally, the compound’s ability to undergo redox reactions may play a role in its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Dimethylamino)pyridine: A nucleophilic catalyst used in various organic reactions.

    4-(Dimethylamino)benzoic acid: Known for its use in sunscreen formulations.

    4-(Dimethylamino)cinnamaldehyde: Used in the assay of certain enzymes.

Uniqueness

4-(Dimethylamino)-2-methylisoindoline-1,3-dione is unique due to its isoindoline core structure, which imparts distinct chemical properties compared to other dimethylamino-substituted compounds

Eigenschaften

CAS-Nummer

16808-96-1

Molekularformel

C11H12N2O2

Molekulargewicht

204.22 g/mol

IUPAC-Name

4-(dimethylamino)-2-methylisoindole-1,3-dione

InChI

InChI=1S/C11H12N2O2/c1-12(2)8-6-4-5-7-9(8)11(15)13(3)10(7)14/h4-6H,1-3H3

InChI-Schlüssel

HALATFSDYSONPP-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=O)C2=C(C1=O)C(=CC=C2)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.